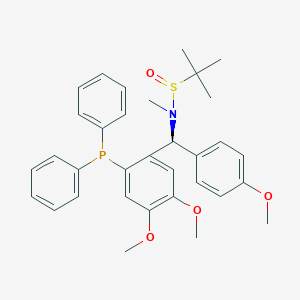
(R)-N-((S)-(2-(Diphenylphosphanyl)-4,5-dimethoxyphenyl)(4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-N-((S)-(2-(Diphenylphosphanyl)-4,5-dimethoxyphenyl)(4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes diphenylphosphanyl and methoxyphenyl groups, making it a valuable subject of study in organic chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-N-((S)-(2-(Diphenylphosphanyl)-4,5-dimethoxyphenyl)(4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide involves multiple steps, including the protection of hydroxyl groups, bromine substitution, etherification, and deprotection . Each step requires specific reaction conditions to ensure high selectivity and yield.
Industrial Production Methods: Industrial production of this compound typically involves the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions: ®-N-((S)-(2-(Diphenylphosphanyl)-4,5-dimethoxyphenyl)(4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: Common reagents used in these reactions include Grignard reagents for nucleophilic addition, as well as oxidizing and reducing agents for modifying the oxidation state of the compound . The reaction conditions often involve specific solvents and temperatures to achieve the desired transformations.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce corresponding alcohols or amines .
科学研究应用
®-N-((S)-(2-(Diphenylphosphanyl)-4,5-dimethoxyphenyl)(4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide has a wide range of applications in scientific research. It is used in organic synthesis as a building block for more complex molecules . In biology and medicine, it serves as a precursor for the synthesis of pharmaceuticals and other bioactive compounds . Additionally, its unique chemical properties make it valuable in industrial applications, such as the development of new materials and catalysts .
作用机制
The mechanism of action of ®-N-((S)-(2-(Diphenylphosphanyl)-4,5-dimethoxyphenyl)(4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide involves its interaction with specific molecular targets and pathways. The compound’s diphenylphosphanyl group plays a crucial role in its reactivity, allowing it to participate in various chemical transformations . The methoxyphenyl groups contribute to its stability and solubility, enhancing its effectiveness in different applications .
相似化合物的比较
Similar Compounds: Similar compounds include other phosphanyl and methoxyphenyl derivatives, such as (4-methoxyphenyl)phosphine disulfide and 2-methoxyphenyl isocyanate .
Uniqueness: What sets ®-N-((S)-(2-(Diphenylphosphanyl)-4,5-dimethoxyphenyl)(4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide apart is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound with broad applications in various fields of research and industry .
属性
分子式 |
C33H38NO4PS |
|---|---|
分子量 |
575.7 g/mol |
IUPAC 名称 |
N-[(S)-(2-diphenylphosphanyl-4,5-dimethoxyphenyl)-(4-methoxyphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C33H38NO4PS/c1-33(2,3)40(35)34(4)32(24-18-20-25(36-5)21-19-24)28-22-29(37-6)30(38-7)23-31(28)39(26-14-10-8-11-15-26)27-16-12-9-13-17-27/h8-23,32H,1-7H3/t32-,40?/m0/s1 |
InChI 键 |
XZIIIQZBOIATGK-OYQRFVQWSA-N |
手性 SMILES |
CC(C)(C)S(=O)N(C)[C@@H](C1=CC=C(C=C1)OC)C2=CC(=C(C=C2P(C3=CC=CC=C3)C4=CC=CC=C4)OC)OC |
规范 SMILES |
CC(C)(C)S(=O)N(C)C(C1=CC=C(C=C1)OC)C2=CC(=C(C=C2P(C3=CC=CC=C3)C4=CC=CC=C4)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















